ASN02563583

Description

Structure

3D Structure

Properties

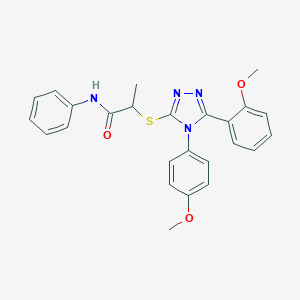

Molecular Formula |

C25H24N4O3S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide |

InChI |

InChI=1S/C25H24N4O3S/c1-17(24(30)26-18-9-5-4-6-10-18)33-25-28-27-23(21-11-7-8-12-22(21)32-3)29(25)19-13-15-20(31-2)16-14-19/h4-17H,1-3H3,(H,26,30) |

InChI Key |

KGGHSILNBGUJEN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ASN02563583; ASN 02563583; ASN-02563583. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ASN02563583

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN02563583, also known as Asinex 1, is a potent and selective small molecule agonist for the G protein-coupled receptor 17 (GPR17). This receptor has emerged as a significant therapeutic target, particularly in the context of neurological diseases, due to its role in oligodendrocyte maturation and its response to injury and inflammation in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with GPR17 and the subsequent downstream signaling cascades. The information is presented to aid researchers and drug development professionals in their understanding and investigation of this compound and its therapeutic potential.

Core Mechanism of Action: GPR17 Agonism

The primary mechanism of action of this compound is its function as a direct agonist of the GPR17 receptor. GPR17 is a dualistic receptor, responding to both purinergic nucleotides and cysteinyl leukotrienes. This compound mimics the action of endogenous ligands, binding to and activating the receptor, thereby initiating a cascade of intracellular signaling events.

Quantitative Potency Data

The potency of this compound has been determined through functional assays, demonstrating its high affinity and efficacy at the GPR17 receptor.

| Parameter | Value | Assay | Reference |

| IC50 | 0.64 nM | [³⁵S]GTPγS binding assay | [1][2] |

| pEC50 | 10.0 | Functional Assay | |

| EC50 | 0.1 nM | Functional Assay |

Signaling Pathways

Upon activation by this compound, GPR17 couples to inhibitory G proteins, primarily Gαi/o, and to a lesser extent, Gαq. This dual coupling leads to the modulation of two key second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²⁺).

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The predominant signaling pathway activated by GPR17 is the Gαi/o pathway.

-

Activation: Binding of this compound to GPR17 induces a conformational change in the receptor.

-

G Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric Gαi/o protein.

-

Downstream Effect: The GTP-bound Gαi/o subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase (AC).

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

PKA and CREB Modulation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in the expression of genes related to oligodendrocyte differentiation and survival.

This pathway is central to GPR17's role as a negative regulator of oligodendrocyte maturation.

Gαq-Mediated Calcium Mobilization

GPR17 activation can also lead to the mobilization of intracellular calcium via coupling to Gαq proteins.

-

G Protein Activation: Upon this compound binding, GPR17 activates Gαq.

-

PLC Activation: The activated Gαq stimulates phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

This increase in intracellular calcium can influence a variety of cellular processes, including enzyme activation and gene transcription.

Interaction with Chemokine Receptors

GPR17 is known to form functional heterodimers with the chemokine receptors CXCR2 and CXCR4. The activation state of GPR17, including stimulation by agonists like this compound, can modulate the formation and signaling of these receptor complexes. This cross-talk is significant in the context of neuroinflammation, where chemokines and their receptors play a crucial role. Studies have shown that the GPR17 agonist Asinex 1 (this compound) can influence the desensitization of GPR17 in cells co-expressing CXCR2 or CXCR4, highlighting a complex regulatory interplay between these receptors.[3]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GPR17 (e.g., 1321N1 astrocytoma cells). Homogenize cells in a buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet with an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Incubation: Incubate the cell membranes with increasing concentrations of this compound, a fixed concentration of [³⁵S]GTPγS, and GDP in an assay buffer.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and maximal stimulation (Emax).

cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels following GPR17 activation.

Methodology:

-

Cell Culture: Culture GPR17-expressing cells to an appropriate density.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and varying concentrations of this compound.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure cAMP levels using a competitive binding assay, such as a radioligand binding assay with a labeled cAMP analog or a fluorescence/luminescence-based immunoassay (e.g., HTRF, AlphaScreen).

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP levels at each concentration of this compound to determine the IC50.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon GPR17 activation.

Methodology:

-

Cell Loading: Load GPR17-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Stimulation: Add varying concentrations of this compound to the cells.

-

Detection: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the dose-response curve to calculate the EC50.

Co-immunoprecipitation (Co-IP) for Receptor Heterodimerization

This technique is used to investigate the physical interaction between GPR17 and other receptors like CXCR2 and CXCR4.

Methodology:

-

Cell Transfection: Co-transfect cells with epitope-tagged versions of GPR17 (e.g., HA-tag) and the receptor of interest (e.g., FLAG-tag).

-

Treatment: Treat the cells with this compound or other relevant ligands.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) coupled to beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the other epitope tag (e.g., anti-HA antibody) to detect the co-precipitated receptor.

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate due to its potent and selective agonism of the GPR17 receptor. Its mechanism of action, centered around the activation of Gαi/o and Gαq signaling pathways, leads to significant downstream effects on intracellular cAMP and calcium levels. These signaling events are intricately linked to the regulation of key physiological processes, particularly the differentiation of oligodendrocytes. Furthermore, the ability of this compound to modulate the function of GPR17 within heterodimeric receptor complexes adds another layer of complexity and therapeutic potential, especially in the context of neuroinflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the multifaceted role of GPR17 in health and disease.

References

ASN02563583: A Potent GPR17 Agonist for Probing Oligodendrocyte Biology and Myelination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASN02563583, a potent agonist of the G protein-coupled receptor 17 (GPR17). GPR17 is a key regulator of oligodendrocyte differentiation and myelination, making it a promising therapeutic target for demyelinating diseases such as multiple sclerosis. This document details the pharmacological properties of this compound, its mechanism of action through the GPR17 signaling pathway, and detailed protocols for key experiments to characterize its activity.

Core Concepts: GPR17 and its Role in Myelination

GPR17 is a G protein-coupled receptor that acts as a negative regulator of oligodendrocyte differentiation.[1] Its expression is temporally regulated during the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[2] Activation of GPR17 arrests OPCs at an immature stage, thereby inhibiting myelination.[3] Consequently, molecules that modulate GPR17 activity are valuable tools for studying the intricate process of myelination and for the development of novel therapeutic strategies for neurodegenerative disorders.

This compound: A Potent GPR17 Agonist

This compound has been identified as a potent agonist of GPR17. Its activity has been characterized in various in vitro assays, demonstrating its utility as a chemical probe to investigate GPR17 function.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound's activity at GPR17.

| Parameter | Value | Assay | Reference |

| pEC50 | 10.0 | [³⁵S]GTPγS Binding Assay | [3] |

| EC50 | 0.1 nM | Calculated from pEC50 | |

| IC50 | 0.64 nM | [³⁵S]GTPγS Binding Assay | [4] |

Note: The IC50 value from the [³⁵S]GTPγS binding assay is functionally equivalent to an EC50 value in this context, as it represents the concentration at which 50% of the maximal stimulation of GTPγS binding is achieved.

GPR17 Signaling Pathway

GPR17 primarily couples to the Gαi/o subunit of heterotrimeric G proteins. Agonist binding, such as by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequently affects the phosphorylation state of the cAMP response element-binding protein (CREB). CREB is a transcription factor that regulates the expression of genes involved in oligodendrocyte differentiation, including the inhibitor of differentiation (Id) proteins, ID2 and ID4.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as a GPR17 agonist.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Materials:

-

Membranes from cells expressing GPR17 (e.g., CHO-K1 or HEK293 cells)

-

This compound

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

GTPγS (non-radioactive)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing GPR17 using standard cell fractionation techniques. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

50 µL of Assay Buffer

-

25 µL of varying concentrations of this compound (or vehicle for basal binding, or a saturating concentration of non-radioactive GTPγS for non-specific binding).

-

25 µL of cell membranes (typically 5-20 µg of protein).

-

-

Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Materials:

-

Cells expressing GPR17 (e.g., CHO-K1 or HEK293 cells)

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Plate GPR17-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

-

Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Oligodendrocyte Differentiation Assay

This assay assesses the effect of GPR17 activation on the differentiation of OPCs by measuring the expression of the mature oligodendrocyte marker, Myelin Basic Protein (MBP).

Materials:

-

Primary rat or mouse oligodendrocyte precursor cells (OPCs)

-

OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2)

-

OPC differentiation medium (e.g., DMEM/F12 supplemented with T3)

-

This compound

-

Primary antibody: anti-Myelin Basic Protein (MBP)

-

Secondary antibody: fluorescently-conjugated anti-species IgG

-

DAPI (for nuclear staining)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Fluorescence microscope

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, etc.)

Procedure (Immunocytochemistry):

-

Cell Culture: Plate primary OPCs on poly-D-lysine coated coverslips in proliferation medium.

-

Differentiation Induction: After 24-48 hours, switch to differentiation medium to induce differentiation.

-

Treatment: Treat the differentiating OPCs with varying concentrations of this compound or vehicle control for 3-5 days.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-MBP antibody overnight at 4°C. Wash and then incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature.

-

Imaging and Quantification: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the percentage of MBP-positive cells or the intensity of MBP staining per cell.

Procedure (Western Blot):

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer and determine the protein concentration.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-MBP antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensity for MBP and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel GPR17 agonist like this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of GPR17 biology. Its high potency and defined mechanism of action make it an ideal probe for investigating the role of GPR17 in oligodendrocyte differentiation and myelination. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize this compound and other novel GPR17 modulators, ultimately contributing to the development of new therapies for demyelinating diseases. Further studies are warranted to determine the in vivo efficacy and selectivity profile of this compound.

References

- 1. Isolation and Culture of Oligodendrocyte Precursor Cells from Prenatal and Postnatal Rodent Brain | Springer Nature Experiments [experiments.springernature.com]

- 2. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of ASN02563583, a Potent GPR17 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASN02563583 is a potent and selective agonist of the G protein-coupled receptor 17 (GPR17), a key regulator of cellular processes in the central nervous system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological activity. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its evaluation.

Introduction

G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for a range of neurological disorders. Its activation is implicated in crucial physiological processes, making the development of selective agonists a significant area of research. This compound has been identified as a potent GPR17 agonist, demonstrating high affinity and activity in functional assays. This document serves as a technical resource for researchers engaged in the study of GPR17 and the development of related therapeutic agents.

Discovery of this compound

The discovery of this compound likely originated from high-throughput screening (HTS) campaigns aimed at identifying novel modulators of GPR17. Such campaigns typically involve screening large chemical libraries against cells expressing the target receptor.

High-Throughput Screening (HTS)

HTS assays are crucial for identifying initial "hit" compounds. For GPR17, a common HTS method is the β-arrestin recruitment assay . This assay measures the interaction of β-arrestin with the activated receptor, a key event in G protein-coupled receptor (GPCR) signaling and desensitization.

A logical workflow for the discovery of a GPR17 agonist like this compound is depicted below:

Synthesis of this compound

This compound, with the chemical name 2-({4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}amino)thiazole-4-carboxylic acid, can be synthesized through a multi-step process. The synthesis likely involves the formation of a pyrazolone intermediate followed by coupling with a thiazole moiety. The detailed synthetic protocol is often proprietary and found in patent literature, such as US Patent US20140148472A1.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-({4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}amino)thiazole-4-carboxylic acid |

| Molecular Formula | C₂₅H₂₄N₄O₃S |

| Molecular Weight | 460.55 g/mol |

| CAS Number | 483283-39-2 |

Biological Characterization

The biological activity of this compound is primarily characterized by its potent agonism at the GPR17 receptor. This is quantified using in vitro functional assays.

Quantitative Data

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding Assay | IC₅₀ | 0.64 nM |

GPR17 Signaling Pathway

Upon activation by an agonist such as this compound, GPR17 initiates downstream signaling cascades. A primary pathway involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a direct measure of G protein activation.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human GPR17.

-

Homogenize cells in a buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

-

Centrifuge at 48,000 x g for 15 minutes at 4°C.

-

Wash the resulting pellet in a wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).

-

Add varying concentrations of this compound.

-

Add cell membranes (typically 10-20 µg of protein per well).

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).

-

Plot the specific binding as a function of the logarithm of the agonist concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

This is a cell-based assay that measures the recruitment of β-arrestin to the activated GPCR.

Protocol:

-

Cell Culture:

-

Use a commercially available cell line engineered to co-express GPR17 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Culture the cells in the recommended medium to ~80-90% confluency.

-

-

Assay Procedure:

-

Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of a known GPR17 agonist or a maximal stimulation control.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of GPR17. Its high potency and selectivity make it an ideal probe for elucidating the role of this receptor in health and disease. The detailed synthetic and experimental protocols provided in this guide are intended to support further research and drug development efforts targeting the GPR17 receptor.

ASN02563583: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of ASN02563583, a modulator of the G protein-coupled receptor 17 (GPR17). This document summarizes key quantitative data, details experimental protocols for target validation, and illustrates the associated signaling pathways and experimental workflows.

Target Identification

This compound has been identified as a potent modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is a transmembrane glycoprotein involved in immunological and inflammatory pathways and is considered a promising therapeutic target for neurological diseases.

Quantitative Data Summary

The activity of this compound has been characterized using various in vitro assays. The following table summarizes the available quantitative data.

| Assay Type | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding Assay | IC₅₀ | 0.64 nM | [1] |

Note: Further quantitative data from assays such as β-arrestin recruitment and calcium mobilization for this compound are not publicly available at this time. The table will be updated as more information becomes available.

Signaling Pathways

GPR17 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can influence various cellular processes. The pathway below illustrates the key signaling events following GPR17 activation.

Experimental Workflows

The identification and validation of GPR17 modulators like this compound typically follow a multi-step experimental workflow, starting from high-throughput screening to in-depth functional characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of GPR17 modulators are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation.

Materials:

-

Membrane preparation from cells expressing GPR17

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Thaw the GPR17-expressing cell membranes on ice.

-

Prepare the assay buffer containing GDP (final concentration 10 µM).

-

In a 96-well plate, add 50 µL of assay buffer, 20 µL of various concentrations of the test compound (this compound), and 10 µL of the membrane preparation (5-20 µg of protein).

-

Initiate the binding reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

For non-specific binding determination, add 10 µM unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine IC₅₀ or EC₅₀ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Materials:

-

Cells co-expressing GPR17 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)

-

This compound or other test compounds

-

Assay medium (e.g., Opti-MEM)

-

Hoechst 33342 (for nuclear staining)

-

High-content imaging system

Procedure:

-

Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

-

Replace the culture medium with assay medium.

-

Add various concentrations of the test compound (this compound) to the wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add Hoechst 33342 to stain the cell nuclei.

-

Acquire images using a high-content imaging system, capturing both the GFP (β-arrestin) and DAPI (nucleus) channels.

-

Analyze the images to quantify the translocation of β-arrestin from the cytoplasm to the plasma membrane or intracellular vesicles.

-

Plot the dose-response curve and calculate the EC₅₀ value.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, typically for Gq-coupled receptors. While GPR17 is primarily Gi/o-coupled, it can also exhibit some Gq coupling.

Materials:

-

Cells expressing GPR17

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

This compound or other test compounds

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

-

Add various concentrations of the test compound (this compound) to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

-

Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence) and plot the dose-response curve to determine the EC₅₀ value.

References

An In-depth Technical Guide to the Signaling Pathway of ASN02563583

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN02563583 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17).[1][2] This receptor has emerged as a significant therapeutic target in a variety of neurological and inflammatory conditions. GPR17 is notably involved in the regulation of myelination, a critical process for proper neuronal function, and its dysregulation has been implicated in demyelinating diseases such as multiple sclerosis.[3] this compound, identified as a GPR17 agonist, offers a valuable tool for elucidating the intricate signaling pathways governed by this receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive analysis of the this compound signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathway of this compound

As an agonist of GPR17, this compound initiates a signaling cascade primarily through the Gαi/o subunit of the heterotrimeric G protein complex. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). In the context of oligodendrocyte precursor cells (OPCs), this signaling pathway plays a crucial role in regulating their differentiation and the process of myelination.

Beyond the canonical Gαi/o pathway, evidence suggests that GPR17 can also couple to the Gαq subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. Furthermore, GPR17 has been shown to form functional heterodimers with other receptors, such as the chemokine receptors CXCR2 and CXCR4, which can modulate its signaling output.[3]

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound's activity at the GPR17 receptor.

| Parameter | Value | Assay | Reference |

| IC50 | 0.64 nM | [35S]GTPγS binding assay | [1] |

| pEC50 | 10.0 | Functional Assay |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of GPR17 agonists like this compound are provided below.

[35S]GTPγS Binding Assay

This assay is a functional membrane-based assay that measures the activation of G protein-coupled receptors. The binding of an agonist to a Gαi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human GPR17 (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order: assay buffer, GDP (typically 10-30 µM), cell membranes (10-20 µg of protein), varying concentrations of this compound, and [35S]GTPγS (0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Intracellular cAMP Accumulation Assay

This assay measures the ability of a GPR17 agonist to inhibit the production of intracellular cAMP. Since GPR17 is coupled to Gαi/o, its activation will lead to a decrease in cAMP levels, which can be measured in the presence of an adenylyl cyclase activator like forskolin.

Workflow:

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing GPR17 in a suitable medium.

-

Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add forskolin (typically 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.

-

Terminate the reaction and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

-

cAMP Detection:

-

Quantify the intracellular cAMP levels using a commercially available kit based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescent reporters.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of GPR17 signaling. Its agonistic activity, primarily mediated through the Gαi/o pathway, leads to the inhibition of the cAMP/PKA/CREB axis, a key regulatory mechanism in oligodendrocyte biology. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the GPR17 receptor in various disease contexts. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of GPR17's role in health and disease and may pave the way for novel therapeutic interventions.

References

ASN02563583: An In-Depth Technical Guide for the Study of the G Protein-Coupled Receptor GPR17

This technical guide provides a comprehensive overview of ASN02563583, a potent agonist for the G protein-coupled receptor 17 (GPR17). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this small molecule for the investigation of GPR17 signaling and function, particularly in the context of neurological diseases and oligodendrocyte biology.

Introduction to GPR17

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors, playing a pivotal role in cellular signaling and representing a major target class for approved drugs.[1] GPR17 is a P2Y-like receptor that is phylogenetically related to both purinergic and cysteinyl leukotriene (CysLT) receptors.[2] It is recognized as a key regulator of oligodendrocyte differentiation, acting as a molecular timer that influences the maturation of these myelin-producing cells in the central nervous system.[3][4] Dysregulation of GPR17 expression has been implicated in various neurological conditions, including demyelinating diseases.[5]

This compound: A Potent GPR17 Agonist

This compound is a small molecule that has been identified as a potent and selective agonist of GPR17. Its ability to activate the receptor makes it a valuable tool for elucidating the downstream signaling pathways and cellular functions mediated by GPR17.

Quantitative Data

The following table summarizes the reported in vitro potency of this compound for the GPR17 receptor. It is important to note the distinction between IC50 and EC50 values. The IC50 represents the concentration of a compound that inhibits a specific response by 50%, while the EC50 is the concentration that produces 50% of the maximal possible response. The differing values reported below may reflect different assay conditions or the measurement of distinct functional readouts (e.g., inhibition of basal signaling versus stimulation of agonist-induced signaling).

| Parameter | Value | Assay | Source |

| IC50 | 0.64 nM | [³⁵S]GTPγS binding assay | |

| pEC50 | 10.0 | Not specified | |

| EC50 | 0.1 nM | Calculated from pEC50 |

GPR17 Signaling Pathways

GPR17 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of distinct downstream signaling cascades.

Gαi/o-Mediated Signaling

The predominant signaling pathway activated by GPR17 is mediated by the Gαi/o family of G proteins. Activation of this pathway by an agonist such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

Gαq-Mediated Signaling

There is also evidence suggesting that GPR17 can couple to Gαq proteins. Activation of this pathway would lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

References

- 1. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of ASN02563583 in Oligodendrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligodendrocyte differentiation is a critical process for myelination and remyelination in the central nervous system (CNS). Dysregulation of this process is implicated in various demyelinating diseases. The G protein-coupled receptor 17 (GPR17) has been identified as a key negative regulator of oligodendrocyte maturation. ASN02563583 is a potent modulator of GPR17, and as such, represents a significant tool for investigating the intricacies of oligodendrocyte biology and a potential therapeutic target for promoting myelin repair. This technical guide provides a comprehensive overview of the role of GPR17 in oligodendrocyte differentiation, the inferred function of this compound, relevant signaling pathways, and detailed experimental protocols for studying its effects.

Introduction: GPR17 as a Negative Regulator of Oligodendrocyte Differentiation

Oligodendrocyte precursor cells (OPCs) are resident progenitor cells in the CNS that differentiate into mature, myelinating oligodendrocytes. This maturation process is tightly regulated by a complex interplay of intrinsic and extrinsic factors. The G protein-coupled receptor 17 (GPR17) has emerged as a critical intrinsic inhibitor of this process.[1][2][3]

GPR17 is expressed in oligodendrocyte lineage cells, with its levels increasing as OPCs transition into a pre-myelinating stage and then markedly decreasing upon terminal differentiation.[3] Sustained expression or activation of GPR17 arrests oligodendrocytes at an immature stage, thereby inhibiting myelination.[2] Conversely, the knockout or antagonism of GPR17 has been shown to accelerate oligodendrocyte maturation and promote myelin formation. This positions GPR17 as a promising target for therapeutic interventions aimed at enhancing remyelination in diseases such as multiple sclerosis.

This compound: A Potent GPR17 Modulator

This compound has been identified as a potent modulator of the GPR17 receptor. While some sources classify it as an agonist, its precise functional effect as an agonist or antagonist in the context of oligodendrocyte differentiation requires direct experimental validation. It exhibits a high affinity for GPR17, with a reported IC50 value of 0.64 nM in [35S]GTPγS binding assays. This high potency makes this compound a valuable research tool for probing the function of GPR17 in oligodendrocyte biology.

Note: As of the date of this document, specific studies detailing the direct effects of this compound on oligodendrocyte differentiation are not publicly available. The information presented herein is based on the established role of its target, GPR17, and data from studies using other GPR17 modulators.

Signaling Pathways Regulated by GPR17 in Oligodendrocytes

GPR17 activation primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has two major downstream consequences that inhibit oligodendrocyte differentiation:

-

PKA-CREB Pathway: Decreased cAMP levels lead to reduced activity of Protein Kinase A (PKA). PKA normally phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of myelin-related genes, including Myelin Basic Protein (MBP). Thus, GPR17 activation ultimately leads to decreased MBP expression.

-

EPAC Pathway: GPR17 activation also diminishes the activity of the Exchange Protein Directly Activated by cAMP (EPAC), which has been identified as another positive regulator of oligodendrocyte maturation.

Another proposed mechanism involves the upregulation and nuclear translocation of Inhibitor of DNA binding proteins 2 and 4 (ID2/4). These proteins are potent inhibitors of oligodendrocyte differentiation that function by sequestering essential transcription factors like Olig1.

Quantitative Data on GPR17 Modulation in Oligodendrocyte Differentiation

The following tables summarize expected quantitative outcomes based on studies of GPR17 modulation. These data are illustrative and direct testing of this compound is required for confirmation.

Table 1: Expected Effect of GPR17 Agonism (e.g., MDL29,951) on Oligodendrocyte Differentiation Markers

| Cell Type | Treatment | Marker | Fold Change vs. Control | Reference |

| Oli-neu cells | 10 µM MDL29,951 (48h) | MBP Protein | Markedly attenuated | |

| Primary rat oligodendrocytes | 30 µM MDL29,951 (48h) | MBP Protein | Overcame T3-induced increase | |

| Primary mouse oligodendrocytes | MDL29,951 | % MBP+ cells | Pronounced loss |

Table 2: Expected Effect of GPR17 Antagonism or Knockout on Oligodendrocyte Differentiation

| Model | Intervention | Outcome | Reference |

| GPR17 knockout mice | Genetic deletion | Early onset of myelination | |

| Primary OPCs | GPR17 antagonist (cangrelor) | Delayed differentiation | |

| OPC cultures | GPR17 knockout | Accelerated OPC maturation |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in oligodendrocyte differentiation.

Oligodendrocyte Precursor Cell (OPC) Culture

-

Isolation: Isolate OPCs from the cortices of P7-P8 rat pups by immunopanning.

-

Plating: Plate purified OPCs on poly-D-lysine-coated plates or coverslips.

-

Proliferation Medium: Culture OPCs in a defined, serum-free medium containing DMEM/F12, N2 supplement, B27 supplement, and growth factors (e.g., PDGF-AA and FGF-2).

-

Differentiation: To induce differentiation, withdraw growth factors and add triiodothyronine (T3).

Immunocytochemistry for Differentiation Markers

-

Fixation: Fix cultured oligodendrocytes with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against oligodendrocyte markers (e.g., anti-MBP, anti-O4, anti-CNPase) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

Western Blotting for Myelin Protein Expression

-

Cell Lysis: Lyse cultured oligodendrocytes in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-MBP, anti-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify band intensity and normalize to a loading control (e.g., actin).

References

- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]

ASN02563583: A Technical Guide on its Role as a GPR17 Agonist and Implications for Myelination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASN02563583 is a potent and selective agonist for the G protein-coupled receptor 17 (GPR17). This receptor is a critical regulator of oligodendrocyte progenitor cell (OPC) differentiation, a fundamental process for both developmental myelination and remyelination in the central nervous system (CNS). Emerging evidence indicates that the timely downregulation of GPR17 signaling is a prerequisite for the terminal maturation of oligodendrocytes and the subsequent formation of myelin sheaths. Persistent activation or overexpression of GPR17, conversely, is associated with an arrest in oligodendrocyte maturation, a pathological hallmark of demyelinating diseases such as multiple sclerosis.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action through GPR17 and the downstream signaling pathways that ultimately impact myelination. While specific quantitative in vivo and in vitro data on the effects of this compound on myelination are not publicly available at this time, this document synthesizes the existing knowledge on GPR17 signaling to provide a robust framework for understanding the potential therapeutic implications of modulating this target. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are provided to support further research and development in this area.

Introduction to this compound

This compound is a small molecule compound identified as a potent agonist of the GPR17 receptor. Its primary known pharmacological parameter is summarized in the table below.

| Compound | Target | Activity | IC50 | Assay |

| This compound | GPR17 | Agonist | 0.64 nM | [³⁵S]GTPγS binding assay |

Table 1: Pharmacological Profile of this compound.

Given the crucial role of GPR17 in regulating oligodendrocyte maturation, this compound serves as a valuable research tool to probe the intricacies of this receptor's function and its impact on myelination and remyelination processes.

The Role of GPR17 in Myelination

GPR17 is recognized as a key temporal regulator, or "intrinsic timer," of oligodendrocyte differentiation. Its expression is dynamically regulated throughout the oligodendrocyte lineage. GPR17 expression is low in early OPCs, peaks in pre-myelinating oligodendrocytes, and must be downregulated for terminal differentiation into mature, myelin-producing oligodendrocytes to occur.

Sustained expression or activation of GPR17 acts as a negative regulator of oligodendrocyte maturation.[1] This inhibitory effect is a critical consideration in the context of demyelinating diseases, where a failure of OPCs to differentiate and remyelinate damaged axons contributes to progressive neurological disability.

GPR17 Signaling Pathway

This compound, as a GPR17 agonist, is predicted to activate the downstream signaling cascades initiated by this receptor. GPR17 primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, in turn, leads to decreased activity of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). The inactivation of CREB is a key event, as CREB is known to promote the expression of myelin-related genes, including Myelin Basic Protein (MBP).

Furthermore, sustained GPR17 signaling can induce the nuclear translocation of Inhibitor of DNA binding 2 (ID2). In the nucleus, ID2 can bind to and inhibit the activity of Oligodendrocyte transcription factor 1 (Olig1), a master regulator of oligodendrocyte differentiation and myelination. This inhibition of Olig1 further contributes to the block in oligodendrocyte maturation.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a functional measure of G protein-coupled receptor (GPCR) activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (e.g., this compound) in activating GPR17.

General Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the GPR17 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Dry the filter mat and measure the radioactivity bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Oligodendrocyte Differentiation Assay

This in vitro assay is used to assess the ability of a compound to influence the maturation of OPCs into mature oligodendrocytes.

Objective: To quantify the effect of this compound on the expression of oligodendrocyte maturation markers, such as Myelin Basic Protein (MBP).

General Protocol:

-

OPC Isolation and Culture:

-

Isolate OPCs from the cortices of neonatal rat or mouse pups.

-

Culture the OPCs in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2 to expand the cell population.

-

-

Differentiation Induction:

-

Plate the expanded OPCs onto a suitable substrate (e.g., poly-D-lysine coated coverslips).

-

To induce differentiation, switch the proliferation medium to a differentiation medium, which lacks the mitogens and may contain factors that promote differentiation, such as triiodothyronine (T3).

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Immunocytochemistry:

-

After a defined period of differentiation (e.g., 3-5 days), fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate the cells with primary antibodies against oligodendrocyte lineage markers, such as an early marker (e.g., O4) and a late marker of mature oligodendrocytes (e.g., anti-MBP).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Quantification and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of MBP-positive cells and the total number of DAPI-stained nuclei.

-

Express the extent of differentiation as the percentage of MBP-positive cells relative to the total number of cells.

-

Analyze the dose-dependent effect of this compound on oligodendrocyte differentiation.

-

Preclinical and Clinical Status of this compound

As of the latest available information, there are no publicly disclosed preclinical data detailing the in vivo efficacy of this compound in animal models of demyelination or remyelination. Furthermore, a search of clinical trial registries does not indicate that this compound has entered human clinical trials. The compound is likely in the early stages of preclinical research.

Conclusion and Future Directions

This compound is a potent GPR17 agonist that holds potential as a research tool for dissecting the role of this receptor in myelination. The established inhibitory role of sustained GPR17 signaling on oligodendrocyte maturation suggests that GPR17 antagonists, rather than agonists, may represent a more direct therapeutic strategy for promoting remyelination in diseases like multiple sclerosis. However, the complex, temporally regulated nature of GPR17 expression and signaling warrants further investigation. It is conceivable that pulsatile or context-dependent activation of GPR17 could have distinct effects on oligodendrocyte biology.

Future research should focus on elucidating the precise dose-response and temporal effects of this compound on OPC differentiation and myelination in vitro. In vivo studies using animal models of demyelination are crucial to understand the compound's potential impact on remyelination and functional recovery. A thorough characterization of the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its further development as a chemical probe or potential therapeutic agent. The continued exploration of GPR17 modulators, including agonists like this compound, will undoubtedly contribute to a deeper understanding of the complex biology of myelination and may ultimately lead to novel therapeutic strategies for devastating neurological disorders.

References

The Pharmacology of ASN02563583: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of ASN02563583, a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target, GPR17

This compound is a small molecule compound that acts as an agonist for the G protein-coupled receptor 17 (GPR17)[1][2]. GPR17 is a receptor primarily expressed in the central nervous system, particularly on oligodendrocyte precursor cells (OPCs), the cells responsible for myelination[3]. The expression of GPR17 is tightly regulated during oligodendrocyte differentiation, and its activation is believed to play a crucial role in modulating the myelination process[3]. Due to its role in this fundamental neurological process, GPR17 has emerged as a promising therapeutic target for neurological diseases characterized by demyelination, such as multiple sclerosis[3]. This compound, with its high potency, serves as a valuable research tool for elucidating the physiological and pathological roles of GPR17.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with its target receptor, GPR17.

| Parameter | Value | Assay | Reference |

| ICâ��â�� | 0.64 nM | [³⁵S]GTPγS binding assay | |

| pEC�� | 10.0 (EC�� 0.109 nM) | Not specified | |

| Table 1: In Vitro Potency of this compound at GPR17 |

Note: A comprehensive selectivity profile of this compound against other GPCRs is not publicly available at this time. One source describes it as having significant selectivity, but quantitative data is not provided.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the GPR17 receptor. GPR17 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of downstream signaling cascades.

Gαi/o-Mediated Signaling

The predominant signaling pathway activated by GPR17 agonists is mediated by the Gαi/o protein. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA) and cAMP response element-binding protein (CREB), a transcription factor crucial for oligodendrocyte maturation. By inhibiting this cascade, GPR17 activation acts as a negative regulator of oligodendrocyte differentiation.

Caption: Gαi/o-mediated signaling cascade upon GPR17 activation.

Other Signaling Events

In addition to the Gαi/o pathway, GPR17 activation can also lead to:

-

Gαq activation: This can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

β-arrestin recruitment: Like many GPCRs, GPR17 can recruit β-arrestins upon agonist binding, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

-

ERK1/2 Phosphorylation: Transient phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) has been observed following GPR17 activation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacology of GPR17 agonists like this compound are provided below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. [³⁵S]GTPγS is used as a radiolabeled, non-hydrolyzable analog of GTP.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR17 or from primary cells endogenously expressing the receptor.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound (or other test compounds), and [³⁵S]GTPγS in the assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine potency (EC₅₀) and efficacy (Emax).

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system induced by immunization with myelin-derived antigens.

Principle: The model mimics the autoimmune pathology of MS, allowing for the in vivo evaluation of therapeutic candidates that may promote remyelination or suppress neuroinflammation.

General Protocol for MOG₃₅₋₅₅-induced EAE in C57BL/6 mice:

-

Animals: Use female C57BL/6 mice, 8-12 weeks old.

-

Immunization (Day 0): Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Administer a subcutaneous injection of the emulsion.

-

Pertussis Toxin Administration: Administer an intraperitoneal injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

-

This compound Treatment: Begin treatment with this compound at a predetermined dose and route (e.g., subcutaneous) according to the study design (preventive or therapeutic regimen). A vehicle control group should be included.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

-

Histological Analysis: At the end of the study, perfuse the animals and collect brain and spinal cord tissues for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated GPCR.

Principle: Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), where the GPCR and β-arrestin are tagged with complementary reporters. Agonist-induced interaction brings the reporters into proximity, generating a measurable signal.

General Protocol (using EFC):

-

Cell Line: Use a stable cell line co-expressing GPR17 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

-

Cell Plating: Plate the cells in a microplate and incubate overnight.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a sufficient time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition and Signal Detection: Add the enzyme substrate and measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC₅₀ for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways.

Principle: This can be measured using various techniques, including Western blotting or immunoassays like ELISA or TR-FRET.

General Protocol (using TR-FRET):

-

Cell Culture and Stimulation: Culture cells expressing GPR17 in a microplate. Starve the cells of serum and then stimulate with different concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Immunoassay: Add a pair of antibodies specific for total ERK1/2 and phosphorylated ERK1/2, labeled with a donor and an acceptor fluorophore, respectively.

-

Signal Detection: In the presence of phosphorylated ERK1/2, the antibodies bind, bringing the fluorophores into close proximity and allowing for Förster resonance energy transfer (FRET). Measure the time-resolved FRET signal.

-

Data Analysis: Calculate the ratio of the phospho-ERK to total ERK signal and plot it against the agonist concentration to determine the EC₅₀ for ERK1/2 phosphorylation.

Conclusion

This compound is a potent GPR17 agonist that serves as a critical tool for investigating the complex pharmacology of its target receptor. Its ability to modulate GPR17 signaling, particularly the Gαi/o pathway, underscores the potential of targeting this receptor for the treatment of demyelinating diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the GPR17 receptor. Further studies are warranted to fully elucidate its in vivo efficacy and to establish a comprehensive selectivity and safety profile.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Functional Heterodimerization between the G Protein-Coupled Receptor GPR17 and the Chemokine Receptors 2 and 4: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: ASN02563583 for the Investigation of GPR17 Signaling via cAMP Measurement

References

- 1. GPR17 - Wikipedia [en.wikipedia.org]

- 2. A GPR17-cAMP-Lactate Signaling Axis in Oligodendrocytes Regulates Whole-Body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Application Notes and Protocols for ASN02563583 in 1321N1 Astrocytoma Cell Lines

Topic: Using ASN02563583 in 1321N1 Astrocytoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule agonist for the G protein-coupled receptor 17 (GPR17). GPR17 is recognized for its role in the central nervous system, particularly in oligodendrocyte precursor cells and is implicated in neuroinflammatory processes.[1][2] The 1321N1 cell line, derived from a human astrocytoma, is a widely utilized model in neuropharmacological research.[3] These cells exhibit glial characteristics and express various receptors, including muscarinic receptors involved in phosphoinositide signaling.[3] Notably, 1321N1 cells have been characterized to harbor mutations in TP53 and PTEN.

This document provides detailed protocols for investigating the effects of this compound on the 1321N1 astrocytoma cell line. The focus is on elucidating the downstream signaling pathways activated by GPR17 stimulation and the subsequent impact on cellular processes such as proliferation.

Data Presentation

Table 1: this compound Compound Details

| Parameter | Value |

| IUPAC Name | 2-(4-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |

| Molecular Formula | C₁₄H₁₇N₅O₄ |

| Molecular Weight | 319.32 g/mol |

| Target | G protein-coupled receptor 17 (GPR17) |

| Activity | Agonist |

Table 2: 1321N1 Cell Line Characteristics

| Parameter | Description |

| Organism | Human (Homo sapiens) |

| Tissue | Brain |

| Disease | Astrocytoma |

| Morphology | Glial, polygonal, adherent monolayer growth |

| Key Genetic Features | Homozygous TP53 mutation (p.Arg213Gln), PTEN splice site mutation (c.1026+1G>T) |

| Receptor Expression | M2, M3, and M5 muscarinic receptors |

Table 3: Hypothetical IC50/EC50 Values of this compound in 1321N1 Cells

| Assay | Parameter | Hypothetical Value (µM) |

| cAMP Assay | EC50 | 0.5 |

| ERK1/2 Phosphorylation | EC50 | 1.2 |

| Cell Proliferation (MTT) | IC50 (72h) | 15.8 |

Signaling Pathway and Experimental Workflow Visualization

References

Application Notes and Protocols for Small Molecule Inhibitor Treatment in CHO Cell Line Experiments

Disclaimer: Direct experimental data on the treatment of Chinese Hamster Ovary (CHO) cell lines with ASN02563583 were not available in the public domain at the time of this writing. The following application notes and protocols are based on the well-documented use of other small molecule inhibitors, specifically CDK4/6 inhibitors, in CHO cell culture for enhancing recombinant protein production. This information is intended to serve as a representative example and guide for researchers and drug development professionals.

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. A key objective in bioprocessing is to maximize the specific productivity (qP) of these cell lines. One effective strategy to achieve this is to uncouple cell growth from protein production by inducing cell cycle arrest. Small molecule inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), have emerged as valuable tools to induce a controlled and sustained G0/G1 phase arrest, leading to enhanced specific productivity and improved product quality attributes.[1][2][3]

This document provides a detailed overview of the application of a representative small molecule CDK4/6 inhibitor in CHO cell line experiments, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action: CDK4/6 Inhibition